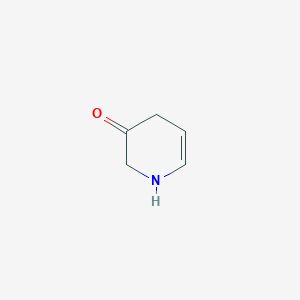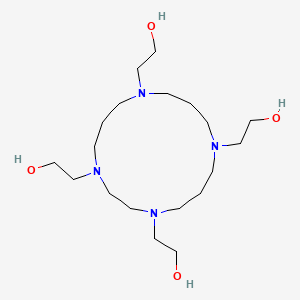
1,4-Dihydropyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydropyridin-3(2H)-one is a derivative of dihydropyridine, a class of compounds known for their significant biological and medicinal properties. These compounds are widely used in the pharmaceutical industry, particularly as calcium channel blockers for the treatment of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydropyridin-3(2H)-one can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. This reaction typically occurs in acetic acid or refluxing ethanol . Another method involves the use of ionic liquids as environmentally friendly solvents, which can be recycled and reused .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Hantzsch reactions. The use of ionic liquids has also been explored for industrial production due to their recyclability and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydropyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1,4-Dihydropyridin-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is a key component in the development of calcium channel blockers used to treat hypertension and other cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,4-dihydropyridin-3(2H)-one involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other calcium channel blockers .
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridin-3(2H)-one is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine. it is unique in its specific structure and the types of reactions it undergoes. Other similar compounds include:
Nifedipine: A widely used calcium channel blocker.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used to treat hypertension.
Propriétés
Numéro CAS |
154502-34-8 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
2,4-dihydro-1H-pyridin-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2 |
Clé InChI |
GHBVQSMEYOJACB-UHFFFAOYSA-N |
SMILES canonique |
C1C=CNCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






silane](/img/structure/B14271067.png)

![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)

![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)

![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
